![molecular formula C12H10N4OS B15096293 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B15096293.png)
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one
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Overview
Description
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an acetylcholinesterase inhibitor, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one typically involves a multi-step process. One common method includes the condensation of arylpyruvic acids, thiosemicarbazide, and 2-bromoacetophenones in the presence of an ionic liquid catalyst such as N-methylpyrrolidone hydrosulfate ([Hnmp]HSO4). This green chemistry approach not only enhances the reaction efficiency but also allows for the recycling of the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and multi-component reactions are likely to be employed to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazolo[3,2-b][1,2,4]triazin-7-one core.
Substitution: Nucleophilic substitution reactions are common, where different substituents can be introduced at various positions on the aromatic ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve desired substitutions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one" and its derivatives:
General Information
3-Amino-6-methyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a chemical compound with the molecular formula C6H6N4OS and a molecular weight of 182.2 . Synonyms include AKOS BC-3030, BAS 04280313, and MLS000032547 .
Safety
The compound is labeled with the GHS07 symbol, indicating a warning. The hazard statement H302 suggests that it is harmful if swallowed. Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), and P501 (Dispose of contents/container in accordance with regulations) .
Research Applications
- Antibacterial Activity: Derivatives of 7H-thiazolo[3,2-b]-1,2,4-triazin-7-one have been synthesized and assayed for in vitro biological activities against bacterial strains. Some compounds exhibited excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, with fluorine at the para position of the benzyl group showing the best results .
- Acetylcholinesterase Inhibitors: 3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant in the development of treatments for Alzheimer's disease. Some target compounds demonstrated strong inhibition against AChE .
Mechanism of Action
The primary mechanism of action of 3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
Similar Compounds
3,6-Diaryl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one: Known for its acetylcholinesterase inhibitory activity
7H-thiazolo[3,2-b][1,2,4]triazin-7-one derivatives: These compounds share a similar core structure and exhibit various biological activities
Uniqueness
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one stands out due to its specific substitution pattern, which enhances its biological activity and makes it a more potent acetylcholinesterase inhibitor compared to its analogs .
Biological Activity
3-Amino-6-benzyl-7H-thiazolo[3,2-b][1,2,4]triazin-7-one is a compound of significant interest due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This characteristic makes it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's disease. The following sections will detail its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity. For instance, the reaction conditions often include refluxing in solvents like dimethylformamide (DMF) or ethanol with catalysts to facilitate the formation of the thiazolo-triazine structure.
Acetylcholinesterase Inhibition
The primary biological activity investigated for this compound is its role as an AChE inhibitor. AChE inhibitors are crucial in the management of Alzheimer's disease as they enhance cholinergic transmission by preventing the breakdown of acetylcholine.
In a study evaluating several derivatives of thiazolo[3,2-b][1,2,4]triazin-7-one, it was found that many compounds exhibited over 50% inhibition at a concentration of 10 μM. Notably, some derivatives demonstrated strong inhibition comparable to known standards like huperzine-A .
Table 1: Inhibitory Activity of Selected Compounds
Compound | % Inhibition at 10 μM | Reference |
---|---|---|
3-Amino-6-benzyl | >50% | |
Compound 7c | 89.82% | |
Huperzine-A | Standard Control |
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications at specific positions on the benzyl and thiazole rings significantly affect AChE inhibitory activity. For example, compounds with para-substituted phenyl groups showed optimal docking poses in molecular docking studies, enhancing their inhibitory potency compared to ortho-substituted analogs .
Case Study 1: Alzheimer’s Disease Models
In preclinical models of Alzheimer's disease, compounds derived from thiazolo[3,2-b][1,2,4]triazin-7-one were administered to assess cognitive improvements and AChE activity modulation. The results indicated significant improvements in memory retention and reduced AChE activity in treated groups compared to controls.
Case Study 2: Antimicrobial Activity
Beyond neuropharmacological applications, some derivatives have also been evaluated for antimicrobial properties. A series of synthesized thiazolo-triazine compounds were tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. Some derivatives showed notable antibacterial activity, suggesting a broader pharmacological profile for these compounds .
Properties
Molecular Formula |
C12H10N4OS |
---|---|
Molecular Weight |
258.30 g/mol |
IUPAC Name |
3-amino-6-benzyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C12H10N4OS/c13-10-7-18-12-14-11(17)9(15-16(10)12)6-8-4-2-1-3-5-8/h1-5,7H,6,13H2 |
InChI Key |
DLWLUESMRIWYHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=CSC3=NC2=O)N |
Origin of Product |
United States |
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